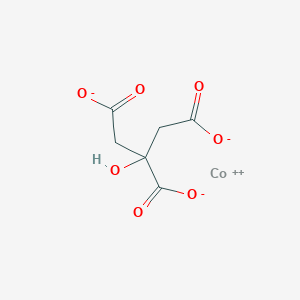

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate

Beschreibung

Cobalt(2+); hydron; 2-hydroxypropane-1,2,3-tricarboxylate, also known as tricobalt dicitrate dihydrate, is a coordination complex formed between cobalt(II) ions and citrate ligands. Its IUPAC name is cobalt(2+); 2-hydroxypropane-1,2,3-tricarboxylate; hydrate, with the chemical formula C₁₂H₁₀Co₃O₁₄·2H₂O . This compound is characterized by its cobalt(II) centers chelated by citrate anions, which act as tridentate ligands through their hydroxyl and carboxylate groups. It is primarily utilized in industrial catalysis, dietary cobalt supplementation, and as a precursor in materials science.

Eigenschaften

CAS-Nummer |

18727-04-3 |

|---|---|

Molekularformel |

C6H6CoO7 |

Molekulargewicht |

249.04 g/mol |

IUPAC-Name |

2-(carboxymethyl)-2-hydroxybutanedioate;cobalt(2+) |

InChI |

InChI=1S/C6H8O7.Co/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI-Schlüssel |

FDTVUHQHHXTXLW-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |

Isomerische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Co+2] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |

Andere CAS-Nummern |

18727-04-3 |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

cobalt(2+) hydrogen citrate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Reaction of Cobalt Salts with Citric Acid

In a representative procedure, cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in deionized water and mixed with an equimolar solution of citric acid (C₆H₈O₇). The pH is adjusted to 6–7 using ammonium hydroxide or sodium hydroxide to deprotonate the citrate ligands, enabling coordination with Co²⁺ ions. The mixture is stirred at 60–80°C for 2–4 hours, resulting in a deep pink solution. Evaporation under reduced pressure yields a viscous gel, which is dried at 120°C for 12 hours to obtain amorphous cobalt citrate.

Key Parameters:

Co-Precipitation with Alkaline Media

An alternative aqueous method involves the dropwise addition of cobalt chloride (CoCl₂) to a sodium citrate solution under alkaline conditions. For example, 0.1 M CoCl₂ is added to 0.1 M trisodium citrate (Na₃C₆H₅O₇) at pH 10, precipitating cobalt citrate as a hydrated solid. The product is filtered, washed with ethanol, and vacuum-dried. This method achieves yields exceeding 85% but requires careful control of ionic strength to avoid colloidal suspensions.

Sol-Gel Method

The sol-gel technique is favored for synthesizing cobalt citrate precursors for high-purity oxide materials. This method integrates citrate’s chelating properties with polymerizable agents to form homogeneous gels.

Pechini-Type Synthesis

Adapted from the Pechini process, cobalt nitrate and citric acid are dissolved in a 1:3 molar ratio in water. Ethylene glycol (20–30 vol%) is added as a cross-linking agent, and the solution is heated at 90°C to form a polyester resin. The resin is calcined at 400°C in air to decompose organic components, but intermediate cobalt citrate complexes can be isolated by arresting the process at 200°C. Fourier-transform infrared (FTIR) spectroscopy confirms citrate coordination via asymmetric C=O stretches at 1,620 cm⁻¹ and Co–O vibrations at 540 cm⁻¹.

Advantages:

-

Produces nanostructured cobalt citrate with high surface area.

-

Enables doping with other metals (e.g., lithium) for tailored properties.

Hydrothermal Synthesis

Hydrothermal methods leverage elevated temperatures and pressures to crystallize cobalt citrate with defined morphologies.

Autoclave Reaction

A mixture of cobalt acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) and citric acid (1:2 molar ratio) is sealed in a Teflon-lined autoclave with deionized water. The reactor is heated at 150°C for 24 hours, yielding well-defined cobalt citrate crystals. X-ray diffraction (XRD) patterns of the product match the monoclinic phase (JCPDS 24-0203), with lattice parameters a = 12.4 Å, b = 6.2 Å, and c = 9.8 Å.

pH-Dependent Morphology Control

Varying the pH from 4 to 8 during hydrothermal synthesis modulates particle size and shape:

Characterization of Cobalt Citrate Complexes

Spectroscopic Analysis

Thermal Behavior

Thermogravimetric analysis (TGA) of cobalt citrate reveals three mass loss steps:

-

25–150°C : Loss of adsorbed water (8–10%).

-

150–300°C : Decomposition of citrate ligands (45–50%).

Applications and Thermal Decomposition

Cobalt citrate serves as a precursor for cobalt oxide nanomaterials. Calcination at 400°C in air converts the complex to spinel Co₃O₄ nanoparticles (size: 20–30 nm) with applications in lithium-ion batteries . The citrate matrix ensures uniform metal distribution, enhancing electrochemical performance.

Analyse Chemischer Reaktionen

Types of Reactions: Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The cobalt ion in the complex can undergo oxidation reactions, leading to the formation of higher oxidation states.

Reduction: The compound can also participate in reduction reactions, where the cobalt ion is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using chelating agents like ethylenediaminetetraacetic acid (EDTA).

Major Products Formed:

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cobalt citrate is characterized by its dual metal composition and the presence of the tricarboxylic acid derivative. Its molecular formula is with a molecular weight of approximately 554.76 g/mol. The compound exhibits notable stability and solubility due to its coordination with citric acid, which enhances its interaction with biological macromolecules .

Biological Applications

Cobalt citrate has been studied for its potential biological activities:

- Nutritional Supplement : Cobalt is an essential trace element involved in vitamin B12 synthesis. Cobalt citrate serves as a dietary supplement to address deficiencies in cobalt .

- Antimicrobial Activity : Research indicates that cobalt citrate exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its interaction with bacterial membranes can disrupt essential cellular functions.

- Cancer Research : Studies have shown that cobalt compounds can influence cancer cell metabolism. Cobalt citrate's ability to modulate hypoxia-inducible factors (HIFs) has been explored in cancer therapies aimed at targeting tumor hypoxia.

Materials Science Applications

Cobalt citrate's unique properties make it valuable in materials science:

- Catalysis : The compound is used as a catalyst in organic reactions due to its ability to stabilize reactive intermediates. It has been applied in the synthesis of various organic compounds, enhancing reaction rates and selectivity.

- Electrochemical Applications : Cobalt citrate is investigated for use in batteries and fuel cells. Its electrochemical properties enable efficient charge transfer, making it suitable for energy storage solutions .

Industrial Applications

In industrial settings, cobalt citrate finds utility in several areas:

- Pigment Production : The compound is utilized in producing cobalt-based pigments known for their vibrant blue color, used in ceramics and coatings .

- Corrosion Inhibition : Cobalt citrate has been studied for its effectiveness as a corrosion inhibitor in metal coatings, improving the longevity of metal structures exposed to harsh environments.

Case Studies

Wirkmechanismus

The mechanism of action of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate involves its ability to coordinate with various biological molecules and metal ions. The cobalt ion can interact with enzymes and proteins, potentially altering their activity and function. The citrate ligand provides stability to the complex and facilitates its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Metal Citrates

Metal citrate complexes share structural similarities but exhibit distinct properties based on the metal ion’s oxidation state, ionic radius, and coordination preferences.

Copper Citrate

- Chemical Formula : Cu₃C₁₂H₁₀O₁₄ (anhydrous) .

- Physical Properties : Blue solid (anhydrous) or turquoise hemipentahydrate; decomposes upon heating.

- Solubility : Slightly soluble in water, insoluble in hydrocarbons .

- Applications : Used in fungicides, dietary copper supplements, and as a catalyst in organic synthesis.

- Key Difference : Unlike cobalt citrate, copper citrate’s lower solubility limits its use in aqueous systems.

Manganese Citrate

- Chemical Formula : Mn(C₆H₅O₇) (manganese(3+) salt) .

- Toxicity : Requires careful handling, as manganese(III) compounds are more oxidizing than cobalt(II) .

Bismuth Citrate

- Example : Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] (CAS 57644-54-9) .

- Applications : Gastrointestinal medications (e.g., anti-ulcer drugs).

- Contrast : Bismuth’s larger ionic radius results in weaker coordination bonds compared to cobalt citrate.

Comparison with Alkali Metal Citrates

Alkali metal citrates are ionic salts rather than coordination complexes, leading to distinct behaviors.

Trisodium Citrate

- Formula : C₆H₅Na₃O₇ .

- Solubility : Highly water-soluble (1,500 g/L at 25°C).

- Applications :

- Key Difference : Ionic nature enables rapid dissolution, unlike the slower kinetics of cobalt citrate.

Tripotassium Citrate

- Formula : C₆H₅K₃O₇·H₂O .

- Uses : Alkalizing agent in renal therapies and electrolyte solutions.

- Research Finding : Higher hygroscopicity than trisodium citrate, affecting storage conditions .

Comparison with Ammonium Citrates

Diammonium Hydrogen Citrate

- Formula : (NH₄)₂HC₆H₅O₇ .

- Toxicity: Acute oral LD₅₀ >2,000 mg/kg in rats. Non-genotoxic in bacterial reverse mutation and chromosomal aberration assays .

- Applications : Food preservatives and pH regulators.

Comparison with Organic Citrate Esters

Tributyl Citrate

- Formula : C₁₈H₃₂O₇ .

- Properties : Lipophilic ester; insoluble in water but miscible with organic solvents.

- Applications : Plasticizer for polymers (e.g., PVC) and food packaging materials.

- Contrast : Organic esters lack metal coordination, reducing catalytic utility compared to cobalt citrate.

Comparison with Modified Citrate Derivatives

Tris(hydroxydietylene)-2-Hydroxypropane-1,2,3-Tricarboxylate (THT)

Biologische Aktivität

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as cobalt citrate, is a coordination compound with significant biological activity. This article explores its synthesis, biological mechanisms, applications in various fields, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

Cobalt citrate has the molecular formula and is formed through the coordination of cobalt ions with citric acid. The synthesis typically involves the reaction of cobalt(II) salts (like cobalt(II) chloride) with citric acid in aqueous solutions under controlled pH conditions:

This process can be adapted for industrial applications using large-scale batch reactors for efficient production .

The biological activity of cobalt citrate stems from its ability to interact with various biological molecules. The cobalt ion can alter enzymatic activities by coordinating with enzymes and proteins, potentially affecting their function and stability. The citrate ligand enhances the solubility and stability of the complex, facilitating its interaction with biological systems .

3. Biological Applications

Cobalt citrate has been investigated for several applications across different fields:

Biochemistry and Medicine:

- Enzyme Mimetic: It serves as a model compound for studying metalloenzymes due to its structural similarity to certain enzyme active sites.

- Antimicrobial Properties: Research indicates that cobalt citrate exhibits antimicrobial activity, making it a candidate for therapeutic applications against bacterial infections .

- Cancer Research: Preliminary studies suggest that cobalt complexes may have potential in cancer treatment through mechanisms involving oxidative stress .

Industrial Applications:

- Used in water treatment processes and as a stabilizer in cosmetics due to its chelating properties .

4. Comparative Studies

Cobalt citrate can be compared to other cobalt complexes regarding their biological activities:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| Cobalt(II) Chloride | Moderate toxicity; used in laboratory settings | Simple coordination compound |

| Cobalt(III) Complexes | Higher stability; used in drug formulations | More stable than Co(II) complexes |

| Cobalt Citrate | Antimicrobial; enzyme mimetic | Enhanced solubility and stability due to citrate |

These comparisons highlight the unique position of cobalt citrate in both biological and industrial contexts.

5. Case Studies

Several studies have documented the biological effects of cobalt citrate:

- Oxidative Stress Studies: A study measured the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in cells treated with cobalt ions. Results indicated that cobalt citrate could influence oxidative stress pathways .

- Antimicrobial Efficacy: In vitro tests demonstrated that cobalt citrate effectively inhibited the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent .

6. Conclusion

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate is a versatile compound with significant biological activity. Its ability to act as an enzyme mimetic and antimicrobial agent opens avenues for further research in biochemistry and medicine. The ongoing exploration of its properties may yield valuable insights into its potential applications across various scientific domains.

Q & A

Basic Research Questions

Q. What synthesis methods are optimal for preparing cobalt(II) citrate complexes, and how do reaction parameters influence yield and purity?

- Methodological Answer : Cobalt(II) citrate complexes are synthesized via aqueous co-precipitation or hydrothermal methods. Key parameters include:

- pH control : Maintain pH 5–7 to stabilize the Co²⁺-citrate coordination .

- Molar ratios : Stoichiometric excess of citrate (3:1 citrate-to-Co²⁺) ensures complete complexation .

- Temperature : Hydrothermal synthesis at 80–120°C enhances crystallinity .

- Purification : Dialysis or repeated ethanol washing removes unreacted citrate .

Q. Which analytical techniques are most reliable for characterizing cobalt(II) citrate complexes?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray diffraction (XRD) : Resolves crystallographic structure; SHELXL refinement is suitable for small-molecule systems .

- FTIR spectroscopy : Identifies citrate binding modes (e.g., monodentate vs. bidentate) via shifts in carboxylate (νₐₛ(COO⁻) ~1600 cm⁻¹) and hydroxyl (~3450 cm⁻¹) stretches .

- Thermogravimetric analysis (TGA) : Quantifies hydration states (e.g., monohydrate vs. anhydrous forms) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for cobalt(II) citrate in aqueous vs. polar aprotic solvents be resolved?

- Methodological Answer :

- Solubility profiling : Conduct equilibrium solubility studies at 25°C using UV-Vis spectroscopy to monitor Co²⁺ release. Compare with copper citrate (slightly soluble in water, insoluble in hydrocarbons) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may disrupt citrate coordination, increasing solubility. Use cyclic voltammetry to assess Co²⁺ stability in such solvents .

Q. What strategies are effective for determining cobalt(II) coordination geometry when XRD data is inconclusive?

- Methodological Answer :

- Magnetic susceptibility measurements : High-spin Co²⁺ (d⁷) in octahedral geometry exhibits μeff ~4.7–5.2 BM, while tetrahedral geometry shows lower values (~4.0 BM) .

- Extended X-ray absorption fine structure (EXAFS) : Probes local coordination environment (e.g., Co–O bond lengths, coordination number) .

- EPR spectroscopy : Detects geometric distortions; octahedral Co²⁺ gives broad signals, while tetrahedral forms show sharper lines .

Q. How do pH and counterion selection during synthesis affect the magnetic and catalytic properties of cobalt(II) citrate complexes?

- Methodological Answer :

- pH-dependent speciation : At pH < 4, protonated citrate (H₂cit⁻) forms labile complexes, reducing magnetic coupling. At pH > 6, fully deprotonated citrate (cit³⁻) enables polynuclear clusters with enhanced magnetic anisotropy .

- Counterion effects : Ammonium (NH₄⁺) counterions stabilize layered structures, while sodium (Na⁺) promotes 3D frameworks, altering spin-crossover behavior .

Safety and Toxicity Considerations

Q. What are the recommended safety protocols for handling cobalt(II) citrate in laboratory settings?

- Methodological Answer :

- Acute toxicity : While cobalt citrate’s oral LD₅₀ is unstudied, related ammonium citrate salts show LD₅₀ >2000 mg/kg in rats. Use PPE (gloves, goggles) to minimize exposure .

- Genotoxicity : Bacterial reverse mutation assays (OECD TG 471) and chromosomal aberration tests (OECD TG 473) confirm non-mutagenicity for citrate salts .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.